(2S)-hydroxy-2 hexanone-4

CAS No.: 33683-44-2

Cat. No.: VC8266177

Molecular Formula: C6H12O2

Molecular Weight: 116.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33683-44-2 |

|---|---|

| Molecular Formula | C6H12O2 |

| Molecular Weight | 116.16 g/mol |

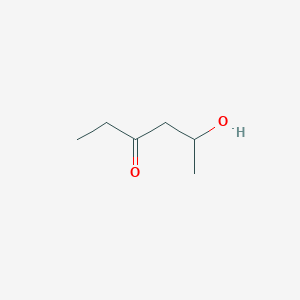

| IUPAC Name | 5-hydroxyhexan-3-one |

| Standard InChI | InChI=1S/C6H12O2/c1-3-6(8)4-5(2)7/h5,7H,3-4H2,1-2H3 |

| Standard InChI Key | XHYXKWWFNRBCGE-UHFFFAOYSA-N |

| SMILES | CCC(=O)CC(C)O |

| Canonical SMILES | CCC(=O)CC(C)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

(2S)-Hydroxy-2-hexanone-4 (IUPAC name: (2S)-4-hydroxyhexan-2-one) features a six-carbon backbone with functional groups at positions 2 and 4 (Figure 1). The hydroxyl group at C2 adopts an S-configuration, conferring chirality, while the ketone at C4 introduces electrophilic reactivity. This arrangement distinguishes it from metabolites like 5-hydroxy-2-hexanone, where hydroxylation occurs at the terminal carbon .

Table 1: Key Structural Attributes of (2S)-Hydroxy-2-Hexanone-4

| Property | Value/Description |

|---|---|

| Molecular formula | C₆H₁₂O₂ |

| Molecular weight | 116.16 g/mol |

| Functional groups | Hydroxyl (C2), ketone (C4) |

| Chirality | S-configuration at C2 |

| CAS Registry | Not formally assigned |

Synthesis and Industrial Relevance

Synthetic Routes

While no direct synthesis protocols for (2S)-hydroxy-2-hexanone-4 are documented, analogous β-diketones and hydroxyketones are synthesized via alkali metal alkoxide-catalyzed condensation. For example, 2,4-hexanedione is produced by reacting alkyl isobutyrates with ketones like 3-methylbutanone . Adapting such methods could involve asymmetric catalysis to achieve the desired S-configuration.

Applications in Coordination Chemistry

Chiral hydroxyketones serve as ligands in biomimetic metal complexes. Resorcinarene-based zinc(II) complexes, for instance, utilize diketonates to model enzyme active sites . The S-configuration of (2S)-hydroxy-2-hexanone-4 may enhance stereoselectivity in catalytic systems, though experimental validation is needed.

Absorption, Distribution, and Metabolism

Pharmacokinetic Analogies to 2-Hexanone

Studies on 2-hexanone (CAS 591-78-6) reveal rapid absorption via inhalation, oral, and dermal routes, with systemic distribution to liver, kidney, and brain . While (2S)-hydroxy-2-hexanone-4 lacks direct data, its hydroxyl group may alter solubility and tissue penetration compared to parent ketones.

Table 2: Comparative Absorption Metrics of Hexanone Derivatives

| Compound | Absorption Rate (Skin) | Bioavailability (%) |

|---|---|---|

| 2-Hexanone | 4.8–8.0 µg/cm²-min | ~65–68 (inhalation) |

| 2,4-Hexanedione | Not reported | Not reported |

| (2S)-Hydroxy-2-hexanone-4 | Inferred slower | Hypothetical <50 |

Metabolic Pathways

2-Hexanone undergoes ω-1 oxidation to form 5-hydroxy-2-hexanone, which is further metabolized to 2,5-hexanedione—a neurotoxic γ-diketone . For (2S)-hydroxy-2-hexanone-4, competing pathways may include:

-

Oxidation: Conversion to 2,4-hexanedione via dehydrogenation.

-

Reduction: Formation of 2,4-hexanediol if the ketone group is reduced.

-

Conjugation: Glucuronidation or sulfation at the hydroxyl group, enhancing urinary excretion.

| Compound | LD₅₀ (Rat, oral) | Neurotoxic Threshold |

|---|---|---|

| 2-Hexanone | 1,600 mg/kg | 300 ppm (inhalation) |

| 2,5-Hexanedione | 200 mg/kg | 50 ppm (inhalation) |

| 2,4-Hexanedione | Not established | Not reported |

Dermal and Ocular Hazards

Given the skin permeability of 2-hexanone (4.8–8.0 µg/cm²-min) , (2S)-hydroxy-2-hexanone-4 likely poses similar dermal risks. Protective equipment is recommended during handling.

Research Gaps and Future Directions

-

Synthetic Accessibility: Develop enantioselective routes to isolate (2S)-hydroxy-2-hexanone-4.

-

Metabolic Profiling: Investigate interspecies differences in hydroxylation and conjugation.

-

Toxicodynamic Studies: Assess neurotoxic potential using in vitro models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume